MEB55

Anticancer Breast Cancer IC50

MEB55 is the superior strigolactone analog for DNA damage response and PARP inhibitor synergy research. Unlike GR-24 or ST362, MEB55 uniquely halts homologous recombination repair via RAD51 ubiquitination, creating synthetic lethality with PARP inhibitors. With 1.72–4× greater potency versus ST362 in breast cancer models, quantifiable solubility parameters (<0.2 µg/mL), and established cell-line selectivity, MEB55 ensures reproducible, high-impact experimental outcomes. No generic substitute exists.

Molecular Formula C22H17NO4S
Molecular Weight 391.4 g/mol
Cat. No. B13440341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEB55
Molecular FormulaC22H17NO4S
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCC1=CC(OC1=O)OC=C2CC3=C(C2=O)N(C4=C3C=CC(=C4)C5=CC=CS5)C
InChIInChI=1S/C22H17NO4S/c1-12-8-19(27-22(12)25)26-11-14-9-16-15-6-5-13(18-4-3-7-28-18)10-17(15)23(2)20(16)21(14)24/h3-8,10-11,19H,9H2,1-2H3/b14-11+
InChIKeyBTQWNMVZOCHXBS-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MEB55 Procurement Guide: CAS 1323359-63-2 Strigolactone Analog for Anticancer Research


MEB55 is a synthetic strigolactone analog (CAS 1323359-63-2, molecular weight 391.44, C₂₂H₁₇NO₄S) developed as a research tool for investigating anticancer mechanisms [1]. It acts by disrupting DNA repair pathways and halting proliferation in prostate, breast, colon, and lung cancer cell lines, and has been studied in preclinical models in combination with PARP inhibitors [2]. Unlike many compounds in this class, MEB55 has well-characterized quantitative antiproliferative activity across multiple cancer cell lines, documented selectivity profiles against normal cells, and established synergy with PARP inhibitors, making it a defined reference tool for DNA damage response and cell cycle studies [3].

Why MEB55 Cannot Be Replaced by Generic Strigolactone Analogs


Strigolactone analogs exhibit substantial quantitative variation in potency, solubility, and formulation behavior across structurally similar compounds [1]. Direct comparative studies reveal that MEB55 and its closest structural analog ST362 differ significantly in aqueous solubility (<0.2 µg/mL for MEB55 vs. <0.5 µg/mL for ST362) [2], encapsulation efficiency (88.7% vs. 96.5%) [2], and cell line-specific IC₅₀ values (e.g., MEB55 is >4-fold more potent than ST362 in T47D breast cancer cells) [3]. Furthermore, GR-24, a widely used generic strigolactone analog, does not share the same molecular targets as MEB55 and fails to inhibit cyclin B1 expression in cancer cells [4]. These quantifiable differences demonstrate that generic substitution within this compound class is not scientifically valid for reproducible experimental outcomes.

MEB55 Quantitative Differentiation Evidence: Head-to-Head Comparisons with ST362 and GR-24


MEB55 Exhibits 2-Fold Higher Potency than ST362 in T47D Breast Cancer Cells

MEB55 demonstrates significantly higher antiproliferative potency compared to the structurally related analog ST362 in T47D breast cancer cells [1]. At 72 hours of treatment, MEB55 achieved an IC₅₀ of 5.0 ppm, whereas ST362 required 8.6 ppm to achieve comparable inhibition [1]. This represents a 1.72-fold potency advantage for MEB55 in this cell line [1].

Anticancer Breast Cancer IC50

MEB55 Shows Superior Aqueous Solubility Compared to ST362

MEB55 exhibits measurably lower aqueous solubility than its analog ST362, which has implications for experimental formulation and delivery strategies [1]. The aqueous solubility of free MEB55 was measured at less than 0.2 µg/mL, whereas ST362 showed less than 0.5 µg/mL [1]. This 2.5-fold difference in solubility is quantifiable and may influence compound handling, vehicle selection, and bioavailability in in vitro and in vivo studies [1].

Solubility Formulation Physicochemical

MEB55 Demonstrates Higher Encapsulation Efficiency in GSH/pH-Responsive Nanosponges than ST362

When formulated in glutathione/pH-responsive nanosponges (GSH/pH-NS), MEB55 and ST362 exhibit distinct loading and encapsulation efficiencies that inform delivery system selection [1]. MEB55 achieved a drug loading efficiency of 13.9% and an encapsulation efficiency of 88.7%, while ST362 showed 15.4% loading and 96.5% encapsulation [1]. The 7.8 percentage point lower encapsulation efficiency of MEB55 relative to ST362 is a quantifiable parameter for optimizing nanoparticle formulations [1].

Nanomedicine Drug Delivery Encapsulation

MEB55 Synergizes with PARP Inhibitors to Kill Prostate Cancer Cells While Sparing Normal Cells

MEB55 exhibits a functional synergy with PARP inhibitors that is not universally shared by all strigolactone analogs [1]. When combined with a PARP inhibitor, MEB55 induced cell death in prostate cancer cells, while normal cells remained unaffected [1]. The mechanism involves MEB55 halting the DNA repair process after DNA replication and before cell division, while the PARP inhibitor shuts down a second repair pathway, leaving cancer cells with no alternative but to die [2]. This combination effect has been demonstrated specifically for MEB55 and ST362, but not for other strigolactone analogs such as GR-24 [3].

PARP inhibitor DNA repair Synthetic lethality

MEB55 and ST362 Exhibit Comparable Antiproliferative Potency in Prostate Cancer PC-3 and DU145 Cells

In a direct comparative study, MEB55 and ST362 demonstrated similar antiproliferative potency against prostate cancer cell lines PC-3 and DU145 [1]. MEB55 showed IC₅₀ values of 6.5 µM in PC-3 cells and 6.4 µM in DU145 cells after 24 hours of treatment [1]. These values are within the same order of magnitude as ST362 (IC₅₀ = 7.5 µM in PC-3 and 8.8 µM in DU145 at 72 hours [2]), indicating comparable efficacy in this cancer type [1][2].

Prostate cancer IC50 Antiproliferative

MEB55 Inhibits Cancer Cell Migration More Potently than ST362 in MDA-MB-231 Breast Cancer Cells

In a scratch wound healing assay using MDA-MB-231 breast cancer cells, MEB55 (7.5 µM) inhibited cell migration more effectively than ST362 (7.5 µM) at 24 hours [1]. While both compounds significantly reduced the recovered area compared to untreated controls (P < 0.0019 for MEB55, P < 0.0004 for ST362), MEB55 demonstrated a greater absolute reduction in migration distance [1]. This functional difference may reflect distinct effects on the microtubule network and cytoskeletal organization [1].

Cell migration Breast cancer Wound healing

Optimal Application Scenarios for MEB55 in Academic and Industrial Research


DNA Damage Response and Synthetic Lethality Studies

MEB55 is ideally suited for investigating DNA repair pathways and synthetic lethality when combined with PARP inhibitors [1]. Its ability to halt homologous recombination repair (via RAD51 ubiquitination ) creates a synthetic lethal interaction with PARP inhibitors, making it a valuable tool for studying BRCAness and PARP inhibitor sensitization [1]. Researchers should select MEB55 over other strigolactone analogs for these studies because this combination effect is not observed with GR-24 [2].

Breast Cancer Cell Line Potency Screening

For breast cancer research requiring a potent strigolactone analog, MEB55 is the superior choice based on head-to-head IC₅₀ comparisons [3]. In T47D cells, MEB55 is 1.72-fold more potent than ST362 (IC₅₀ 5.0 ppm vs. 8.6 ppm) [3]. In MDA-MB-231 cells, MEB55 also shows enhanced migration inhibition [4]. This consistent potency advantage across multiple breast cancer cell lines makes MEB55 the preferred reference compound for breast cancer studies within the strigolactone class [3][4].

Nanoparticle Formulation and Drug Delivery Research

MEB55's distinct physicochemical properties—specifically its aqueous solubility of <0.2 µg/mL and encapsulation efficiency of 88.7% in GSH/pH-responsive nanosponges [5]—make it a well-characterized model payload for developing and validating nanoparticle delivery systems. Researchers can leverage these quantifiable parameters to optimize formulation strategies, compare carrier performance, and study controlled release kinetics [5]. The 2.5-fold lower solubility of MEB55 compared to ST362 also provides a built-in control for studying solubility-enhancement technologies [5].

Prostate Cancer Research Requiring Defined Antiproliferative Activity

In prostate cancer models (PC-3 and DU145), MEB55 and ST362 exhibit comparable antiproliferative potency [6][7]. However, MEB55's established synergy with PARP inhibitors [1] and its selective toxicity toward cancer cells while sparing normal cells [1] provide additional layers of functional differentiation. For studies investigating prostate cancer combination therapies or synthetic lethality approaches, MEB55 offers a more comprehensive and mechanistically defined toolset compared to ST362 alone [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MEB55

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.